methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate
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Overview
Description
Methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate is a synthetic organic compound characterized by its complex structure, which includes a dichloropyridine moiety and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate typically involves multiple steps:
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Formation of the Dichloropyridine Intermediate: : The starting material, 3,6-dichloropyridine, is synthesized through chlorination of pyridine. This step often requires the use of chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) under controlled conditions to ensure selective chlorination.
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Amidation Reaction: : The dichloropyridine intermediate is then reacted with 4-aminophenyl-N-methylcarbamate. This step involves the formation of an amide bond, typically facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
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Final Carbamate Formation: : The final step involves the methylation of the amide nitrogen to form the carbamate group. This can be achieved using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : Reduction reactions can target the carbamate group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The dichloropyridine moiety can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to N-methyl-4-(3,6-dichloropyridine-2-amido)aniline.
Substitution: Introduction of various substituents on the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and inhibition mechanisms. Its structural features make it a potential candidate for investigating the activity of carbamate-sensitive enzymes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The dichloropyridine moiety is known to exhibit biological activity, making it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound can be utilized in the development of agrochemicals, such as herbicides or insecticides, due to its potential bioactivity. Additionally, it may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylating the active site, thereby blocking substrate access. The dichloropyridine moiety may interact with cellular receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[4-(3,5-dichloropyridine-2-amido)phenyl]-N-methylcarbamate
- Methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-ethylcarbamate
- Methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylurea
Uniqueness
Methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate is unique due to the specific positioning of the dichloropyridine moiety and the carbamate group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
By comparing it with similar compounds, researchers can identify the specific contributions of each functional group to the overall activity and properties of the molecule, aiding in the design of more effective and targeted compounds for specific applications.
Properties
IUPAC Name |
methyl N-[4-[(3,6-dichloropyridine-2-carbonyl)amino]phenyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-20(15(22)23-2)10-5-3-9(4-6-10)18-14(21)13-11(16)7-8-12(17)19-13/h3-8H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUIVFUTJOWAGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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